![molecular formula C14H13N3O2S B262252 N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B262252.png)
N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide involves the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). This inhibition leads to a reduction in the production of inflammatory mediators, such as prostaglandins, and an increase in the levels of intracellular cyclic AMP (cAMP), respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide include the reduction of inflammation, the inhibition of cancer cell growth, and the prevention of infectious diseases. In addition, it has been shown to have a positive effect on the immune system, leading to an increase in the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide in lab experiments is its potency and specificity in inhibiting certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide. These include the identification of new targets for this compound, the development of more potent and selective inhibitors, and the investigation of its potential applications in other diseases, such as neurodegenerative disorders. In addition, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
In conclusion, N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide has shown promising potential in drug discovery and development, particularly in the treatment of cancer, inflammation, and infectious diseases. Its mechanism of action involves the inhibition of certain enzymes, leading to a reduction in the production of inflammatory mediators and an increase in the levels of intracellular cAMP. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its research and development, including the identification of new targets and the development of more potent inhibitors.
Synthesemethoden
The synthesis of N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide involves the reaction of 2-aminothiophene-3-carboxylic acid with ethyl acetoacetate in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit significant activity against various diseases, including cancer, inflammation, and infectious diseases. In addition, it has been identified as a potent inhibitor of certain enzymes, making it a promising candidate for the development of enzyme inhibitors.
Eigenschaften
Produktname |
N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide |
|---|---|
Molekularformel |
C14H13N3O2S |
Molekulargewicht |
287.34 g/mol |
IUPAC-Name |
N-(5-oxo-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C14H13N3O2S/c1-8(18)16-14-15-7-10-11(17-14)5-9(6-12(10)19)13-3-2-4-20-13/h2-4,7,9H,5-6H2,1H3,(H,15,16,17,18) |
InChI-Schlüssel |
MSOZWEOBAVIYSV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CS3 |
Kanonische SMILES |
CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)
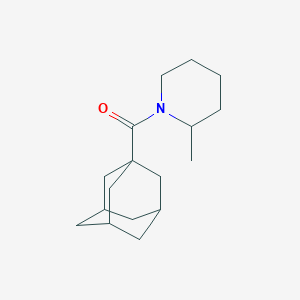
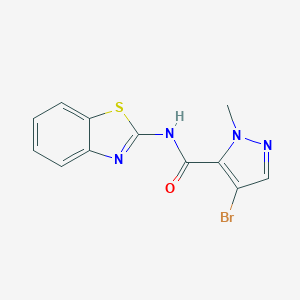

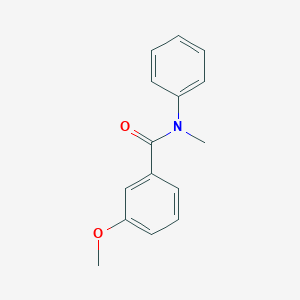
![N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B262177.png)

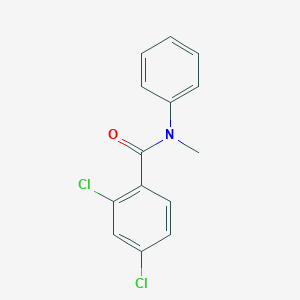

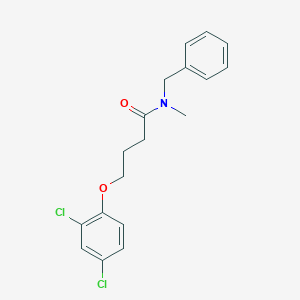
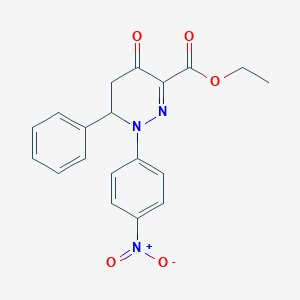
![7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B262197.png)
![8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B262198.png)
![(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one](/img/structure/B262222.png)